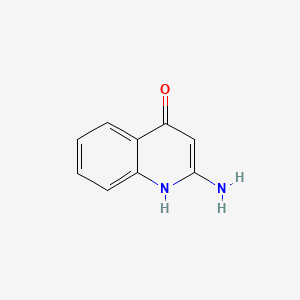

4-Quinolinol, 2-amino-

Overview

Description

Synthesis Analysis

The synthesis of 2-amino-4-quinolinol derivatives involves several methodologies, including novel chemistries developed for synthesizing a wide range of derivatives. Some of these derivatives show promising activities and low cell toxicity in vitro (Strekowski et al., 1991). Ligand-promoted triple sequential C-H activation reactions and stereospecific Heck reaction have been utilized for the one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides, demonstrating an efficient method to build molecular complexity (Deng et al., 2014). Additionally, a Pd-catalyzed C(sp2)-H functionalization/intramolecular amidation sequence provides a practical access to variously substituted 4-aryl-2-quinolinones (Inamoto et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure of 2-methyl-4-quinolinol (2MQ) reveal that the keto form is more stable than the enol form, and dimeric conformation is predicted to be more stable than monomeric forms. A detailed analysis of hydrogen bonding, using topological parameters, supports the stability of these structures (Pourmousavi et al., 2016).

Chemical Reactions and Properties

The synthesis and reactions of 2-amino-4-quinolinol derivatives involve the formation of novel compounds through various chemical reactions, including annulation and cyclization, which are critical for generating new molecules with potential biological activities. For instance, the synthesis of 4-amino-2-(methylthio)quinolines via triflic acid-mediated N-heteroannulation showcases the chemoselectivity and mild reaction conditions of these processes (Bandyopadhyay et al., 2021).

Physical Properties Analysis

The study and analysis of physical properties such as fluorescence are crucial for understanding the behavior of 2-amino-4-quinolinol derivatives in various applications. For example, the investigation into the fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines reveals pH-independent properties and large Stokes shifts, although with a rather low quantum yield, indicating their potential for linking to biomolecules and biopolymers (Stadlbauer et al., 2006).

Scientific Research Applications

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

- Scientific Field : Organic Chemistry

- Application Summary : Quinolin-2-ones and phenanthridin-6-ones are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .

- Methods of Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .

- Results or Outcomes : These reactions have aroused great interest and provided a clear direction for future research . For example, Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .

Synthesis of Biologically and Pharmaceutically Active Quinoline

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

- Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .

Iron(III)-Catalyzed Oxidative Coupling

- Scientific Field : Organic Chemistry

- Application Summary : An iron(III)-catalyzed oxidative coupling of alcohols/methyl arenes with 2-amino phenyl ketones provides a broad range of 4-quinolones . This method is used in the synthesis of 4-quinolones .

- Methods of Application : Alcohols and methyl arenes are oxidized to the aldehyde in the presence of an iron catalyst and di-tert-butyl peroxide, followed by condensation with amine/Mannich-type cyclization/oxidation .

- Results or Outcomes : This method provides a broad range of 4-quinolones .

Copper-Catalyzed Heterocyclization

- Scientific Field : Organic Chemistry

- Application Summary : 1,2-Disubstituted 4-quinolones have been prepared via copper-catalyzed heterocyclization of 1-(2-bromophenyl)- and 1-(2-chlorophenyl)-2-en-3-amin-1-ones . These compounds are readily obtained from α,β-ynones and primary amines .

- Methods of Application : The reaction tolerates a variety of useful functionalities including ester, keto, cyano, and chloro substituents .

- Results or Outcomes : This method provides a broad range of 1,2-disubstituted 4-quinolones .

Future Directions

properties

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinol, 2-amino- | |

CAS RN |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)